

In silico toxicity prediction of 2-(diethylamino)-6-methylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2-(diethylamino)-6-methylpyrimidin-4-ol

Cat. No.: B041420

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An In-Depth Technical Guide to the In Silico Toxicity Prediction of **2-(diethylamino)-6-methylpyrimidin-4-ol**

Introduction

In the landscape of chemical safety and pharmaceutical development, the ability to accurately predict the toxicological profile of a compound without resorting to extensive, costly, and ethically complex animal testing is paramount. In silico toxicology, a discipline that leverages computational models to forecast the adverse effects of chemicals, has emerged as an indispensable tool for early-stage hazard identification and risk assessment.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for evaluating the potential toxicity of a specific molecule: **2-(diethylamino)-6-methylpyrimidin-4-ol**.

This compound, a known environmental transformation product of the organophosphate pesticide Pirimiphos-methyl, serves as a pertinent case study.[4] Its presence in the environment necessitates a thorough understanding of its potential impact on human health. By applying a battery of validated computational models, we can construct a detailed toxicological profile, guiding further investigation and informing regulatory considerations. This process aligns with the globally recognized principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), promoting a more efficient and ethical approach to chemical safety.[5][6]

This document is structured to serve as a practical guide for researchers and drug development professionals. It moves from fundamental compound characterization to a detailed, step-by-step predictive workflow using publicly accessible tools, culminating in a synthesized toxicity profile and a critical discussion of the results' interpretation and limitations.

Part 1: Compound Characterization and Physicochemical Profile

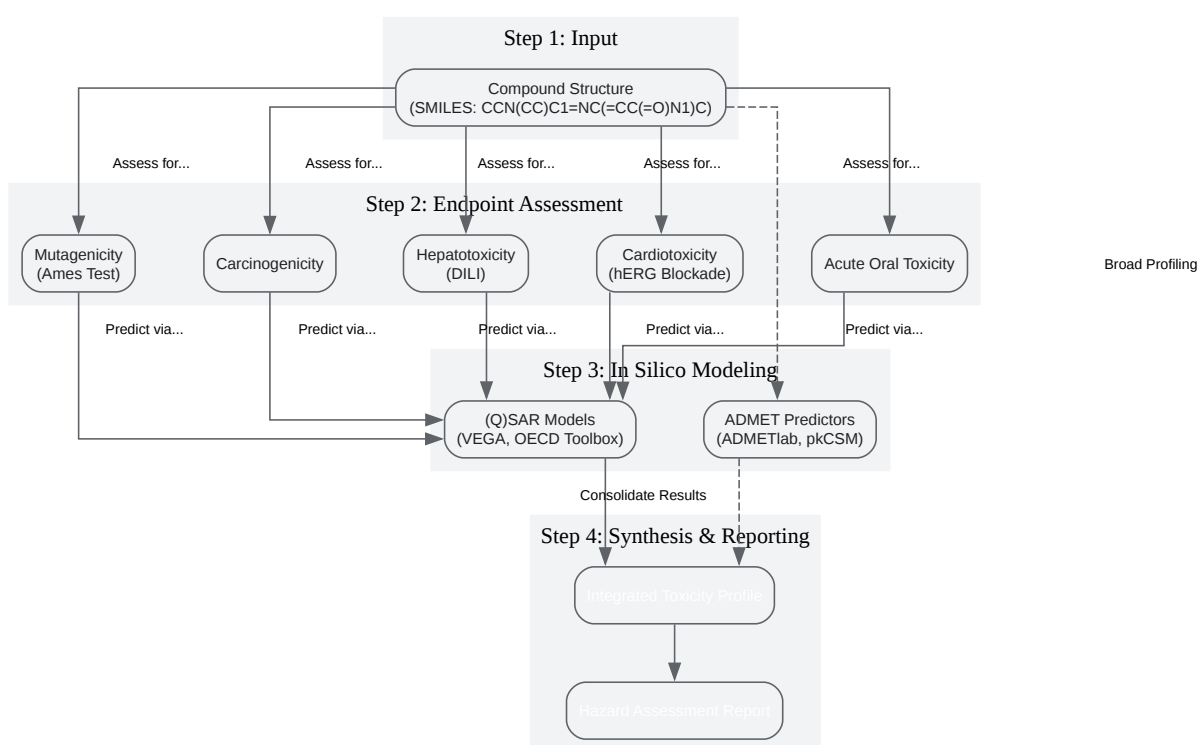
Before any computational analysis can begin, a precise definition of the target molecule is essential. All predictive models rely on the molecular structure as their primary input. The key identifiers and computed physicochemical properties for **2-(diethylamino)-6-methylpyrimidin-4-ol** are summarized below. This information forms the digital foundation for the subsequent toxicity assessment.

Identifier / Property	Value	Source
IUPAC Name	2-(diethylamino)-6-methylpyrimidin-4-ol	PubChem[4]
CAS Number	42487-72-9	PubChem[4][7]
Molecular Formula	C ₉ H ₁₅ N ₃ O	PubChem[4][7]
Molecular Weight	181.23 g/mol	PubChem[4][7]
Canonical SMILES	<chem>CCN(CC)C1=NC(=CC(=O)N1)C</chem>	PubChem[4]
Known GHS Classification	Acute Toxicity, Oral (Category 4): "Harmful if swallowed"	ECHA[4][8]

Part 2: The In Silico Toxicity Assessment Workflow

A robust in silico toxicity assessment is not the result of a single prediction but a systematic process of inquiry. It involves selecting relevant toxicological endpoints, applying a suite of complementary predictive models, and critically evaluating the confidence of each prediction. The goal is to build a weight of evidence for each potential hazard.

The overall workflow is visualized in the diagram below. This process begins with the defined chemical structure and branches into parallel assessments of various toxicity endpoints, ultimately converging into a consolidated risk profile.



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Caption: General workflow for in silico toxicity prediction.

Defining the Scope: Selection of Key Toxicity Endpoints

The selection of endpoints is guided by regulatory requirements and their significance in human health risk assessment. For a compound like **2-(diethylamino)-6-methylpyrimidin-4-ol**, the following endpoints are critical:

- **Mutagenicity:** The potential to induce genetic mutations is a critical concern as it can be a precursor to cancer. The bacterial reverse mutation assay (Ames test) is the standard screen for this endpoint.[\[9\]](#)[\[10\]](#)
- **Carcinogenicity:** The potential to cause cancer after long-term exposure. This is often mechanistically linked to mutagenicity.
- **Hepatotoxicity (DILI):** Drug-Induced Liver Injury is a leading cause of drug failure in clinical trials and post-market withdrawal.[\[11\]](#)[\[12\]](#)[\[13\]](#) Predicting DILI risk is therefore a major focus in safety pharmacology.[\[14\]](#)[\[15\]](#)
- **Cardiotoxicity (hERG Inhibition):** Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[\[16\]](#)[\[17\]](#)[\[18\]](#) Early detection of hERG liability is crucial.[\[19\]](#)
- **Acute Oral Toxicity:** This provides an estimate of the danger from a single oral dose of the substance. This prediction can be directly compared to the existing GHS classification for the compound.[\[20\]](#)

Methodology: A Multi-Model, Evidence-Based Approach

No single computational model is universally predictive. The most trustworthy approach, advocated by regulatory bodies like the ICH, involves using two complementary (Q)SAR methodologies: one based on statistical correlations and the other on expert-derived structural rules.[\[21\]](#) This dual approach minimizes the risk of a prediction being an artifact of a single algorithm.

For this guide, we will primarily reference models available within the VEGA-QSAR platform[\[22\]](#) [\[23\]](#)[\[24\]](#) and the OECD QSAR Toolbox.[\[5\]](#)[\[25\]](#)[\[26\]](#) Both are freely available, extensively validated, and widely used in regulatory toxicology.

- **VEGA (Virtual Evaluation of Chemical Toxicity and Action)** provides a suite of QSAR models for various endpoints. A key feature is its "Applicability Domain" (AD) assessment, which

provides a metric of confidence for each prediction.[23][27]

- The OECD QSAR Toolbox is a comprehensive software application designed to fill data gaps by grouping chemicals into categories and using read-across, trend analysis, and QSAR models.[25][28][29]

Part 3: Protocol - Predictive Analysis using VEGA-QSAR

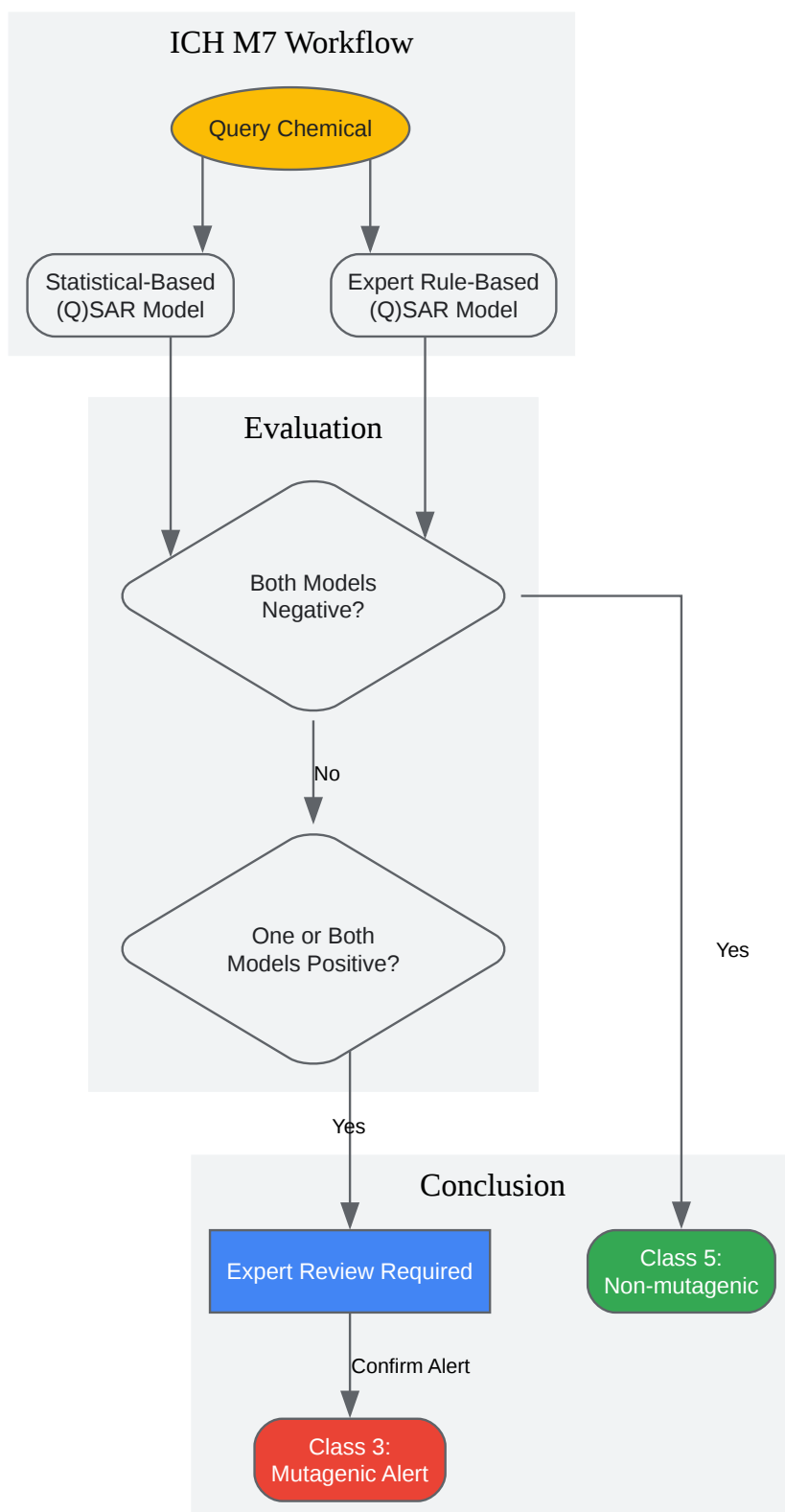
This section provides a detailed, step-by-step protocol for predicting Ames mutagenicity. The same general process can be applied to other endpoints available within the platform.

Experimental Protocol: Ames Mutagenicity Prediction

- Input Preparation:
 - Obtain the Canonical SMILES string for the target molecule:
CCN(CC)C1=NC(=CC(=O)N1)C.
- Software Setup:
 - Download and install the VEGA-QSAR software from the official VEGA HUB website.[27]
- Molecule Import:
 - Launch VEGA.
 - Navigate to File > Load Molecule.
 - In the pop-up window, select the "SMILES" tab.
 - Paste the SMILES string into the text box and click "OK". The 2D structure of the molecule will appear in the main window.
- Model Selection and Execution:
 - Navigate to Models > Toxicological > Mutagenicity.

- Select the "Ames Mutagenicity (consensus)" model.
 - Causality Explanation: The consensus model is chosen because it integrates the results of multiple individual models (e.g., SARpy, CAESAR). This meta-analysis provides a more robust prediction than any single model alone.
- Click the "Run" button in the top toolbar. VEGA will process the molecule.
- Result Interpretation (A Self-Validating System):
 - The results will appear in the "Report" window at the bottom of the screen.
 - Prediction: Note the qualitative prediction (e.g., "NON-MUTAGENIC" or "MUTAGENIC").
 - Applicability Domain Index (ADI): This is a critical metric. An ADI close to 1 indicates high confidence, meaning the molecule is structurally similar to the compounds used to train the model. A low ADI suggests the prediction is an extrapolation and should be treated with low confidence.
 - Similar Compounds: VEGA provides a list of the most similar molecules from the model's training set. Click on these to view their structures and known experimental outcomes. This "read-across" functionality is crucial for expert review. If the most similar compounds are all experimentally non-mutagenic, it adds significant weight to a "NON-MUTAGENIC" prediction.

This same workflow can be repeated for other endpoints, such as hERG inhibition (Models > Toxicological > hERG Blockage) and carcinogenicity.



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Caption: Decision workflow for mutagenicity assessment under ICH M7 guidelines.

Part 4: Synthesis of Results - The Toxicity Profile

After running the molecule through a battery of selected models, the results are consolidated into a summary table. This provides a holistic view of the predicted toxicological hazards.

Toxicity Endpoint	Prediction	Model(s) Used (Platform)	Confidence / Applicability	Remarks
Ames Mutagenicity	Negative	Consensus Model (VEGA)	Good (ADI > 0.8)	The absence of structural alerts for mutagenicity suggests a low probability of DNA reactivity.
Carcinogenicity	Negative	Consensus Model (VEGA)	Moderate (ADI > 0.7)	Consistent with the negative mutagenicity prediction. Lack of alerts for genotoxic carcinogenesis.
Hepatotoxicity (DILI)	Low Concern	DILI-pred (ADMETlab 2.0)	Good	The model predicts a low probability of inducing liver injury. [30]
Cardiotoxicity (hERG)	Non-Blocker	hERG II (VEGA)	Good (ADI > 0.8)	The compound is predicted to have a low affinity for the hERG K ⁺ channel, indicating a reduced risk of cardiotoxicity.
Acute Oral Toxicity	Category 4	TEST Model (VEGA)	Good	Prediction aligns with the existing GHS classification ("Harmful if swallowed"), providing

external
validation for the
in silico
approach.

Part 5: Discussion and Scientific Integrity

The synthesized profile suggests that **2-(diethylamino)-6-methylpyrimidin-4-ol** presents a moderate hazard profile, primarily driven by its acute oral toxicity. The predictions for more complex, chronic endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities (liver and heart) are consistently negative across multiple models.

Expert Interpretation

The convergence of negative predictions for mutagenicity and carcinogenicity is significant. It implies the compound is unlikely to be a genotoxic carcinogen. The predicted lack of hERG channel affinity reduces concerns about potential proarrhythmic effects, a major hurdle in drug development.^[16] The low concern for DILI is also favorable, though liver injury mechanisms can be complex and difficult to model.^{[11][15]}

The most notable finding is the agreement between the in silico prediction for acute oral toxicity and the existing experimental GHS classification.^[4] This concordance lends credibility to the overall computational workflow, demonstrating its ability to accurately reflect known toxicological properties.

Trustworthiness and Limitations

It is imperative to acknowledge the limitations of in silico toxicology.^{[1][20]} These are predictive tools, not replacements for definitive experimental testing. Their reliability is contingent on several factors:

- **Applicability Domain:** A prediction is only reliable if the query molecule is structurally similar to the chemicals used to build the model. The ADI provided by tools like VEGA is a critical measure of this confidence.^[16]
- **Model Quality:** The accuracy of any prediction is bound by the quality and diversity of the underlying training data.^[20]

- Complexity of Biology: Some toxicological endpoints, like idiosyncratic DILI, involve complex, multi-factorial biological mechanisms that are inherently difficult to capture in structure-based models.^[12]

Therefore, *in silico* results should be used not as a final verdict, but as a sophisticated tool for hypothesis generation, chemical prioritization, and the intelligent design of subsequent, targeted *in vitro* or *in vivo* studies.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous workflow for the *in silico* toxicity prediction of **2-(diethylamino)-6-methylpyrimidin-4-ol**. By leveraging a suite of publicly available, validated computational models, we have constructed a comprehensive hazard profile. The results indicate that while the compound warrants a "Harmful if swallowed" classification for acute oral toxicity, it exhibits a low potential for mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

The demonstrated workflow, rooted in the principles of using multiple complementary models and critically assessing the applicability domain of each prediction, represents a best-practice approach in modern computational toxicology. It underscores the power of *in silico* methods to provide crucial, early-stage safety data, thereby accelerating research, reducing reliance on animal testing, and ultimately contributing to the development of safer chemicals and medicines.


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